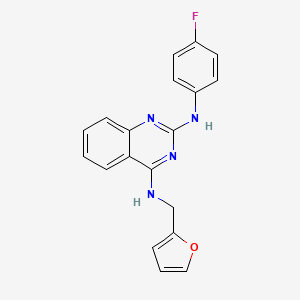

N2-(4-fluorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine

Beschreibung

Eigenschaften

Molekularformel |

C19H15FN4O |

|---|---|

Molekulargewicht |

334.3 g/mol |

IUPAC-Name |

2-N-(4-fluorophenyl)-4-N-(furan-2-ylmethyl)quinazoline-2,4-diamine |

InChI |

InChI=1S/C19H15FN4O/c20-13-7-9-14(10-8-13)22-19-23-17-6-2-1-5-16(17)18(24-19)21-12-15-4-3-11-25-15/h1-11H,12H2,(H2,21,22,23,24) |

InChI-Schlüssel |

KHYQZHRIGVWYHM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=C(C=C3)F)NCC4=CC=CO4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of N2-(4-fluorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine primarily involves a two-step nucleophilic aromatic substitution (SNAr) on a quinazoline core:

- Step 1: Substitution at the 4-position of 2-chloroquinazoline with furan-2-ylmethylamine to yield N4-(furan-2-ylmethyl)-2-chloroquinazolin-4-amine.

- Step 2: Subsequent substitution at the 2-position with 4-fluoroaniline under acidic conditions to afford the target compound.

This approach leverages the regioselectivity of SNAr reactions on quinazoline derivatives, facilitated by microwave irradiation to enhance reaction rates and yields.

Detailed Experimental Procedure (General Procedure A)

The synthesis as reported involves the following conditions:

| Reagent/Condition | Amount/Details |

|---|---|

| Starting material 57 (2-chloroquinazoline derivative) | 100 mg (0.31 mmol) |

| 4-Fluoroaniline | 60 µL (0.63 mmol) |

| Trifluoroacetic acid (TFA) | 60 µL (0.80 mmol) |

| Solvent | Isopropanol (iPrOH), 3 mL |

| Reaction method | Microwave irradiation, 200 W, 120 °C, 15 min |

| Work-up | Partition between ethyl acetate and 10% NaHCO3 solution, brine wash, drying over MgSO4, concentration |

| Purification | Column chromatography (100% DCM to 10% MeOH/DCM) |

The reaction proceeds by stirring the mixture under microwave irradiation, which activates the 2-position of the quinazoline ring sufficiently for nucleophilic attack by 4-fluoroaniline in the presence of TFA. This method yields the target compound as a white solid with a 68–75% yield range depending on the exact substrate and conditions.

Characterization Data

- Molecular formula: C19H15FN4O

- Molecular weight: 334.3 g/mol

- Mass spectrometry: m/z = 335 [M + H]^+

- High-resolution mass spectrometry (HRMS): Found 335.1305; Calculated 335.1308

- Nuclear Magnetic Resonance (NMR) (DMSO-d6):

Reaction Mechanism Insights

- The first SNAr reaction targets the 4-position of the 2-chloroquinazoline, which is more reactive due to the electron-withdrawing effect of the adjacent nitrogen atoms.

- The second SNAr reaction at the 2-position requires activation by a strong acid (TFA) to protonate the nitrogen in the quinazoline ring, increasing the electrophilicity of the carbon and facilitating nucleophilic attack by 4-fluoroaniline.

- Microwave irradiation accelerates both steps by providing uniform heating and energy input, reducing reaction time from hours to minutes.

Comparative Analysis of Preparation Methods

| Aspect | Traditional Heating Method | Microwave-Assisted SNAr Method |

|---|---|---|

| Reaction time | Several hours | 15 minutes |

| Yield | Moderate to high (variable) | High (68–75%) |

| Reaction temperature | Variable, often lower | 120 °C |

| Acid activation | Sometimes required | Essential for 2-position substitution |

| Purification | Column chromatography | Column chromatography |

| Scalability | Moderate | Potentially scalable with microwave reactors |

The microwave-assisted SNAr method presents clear advantages in speed and yield, making it the preferred approach in recent literature.

Research Findings and Perspectives from Varied Sources

- The compound N2-(4-fluorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine has been synthesized following the described SNAr methodology with consistent reproducibility and purity, confirmed by HRMS and NMR data.

- The use of TFA as an acid catalyst is critical to activate the quinazoline ring for substitution at the 2-position, a finding supported by mechanistic studies in quinazoline chemistry.

- The substitution pattern and choice of amines influence the biological activity, and the synthetic route allows for easy modification of substituents for structure-activity relationship (SAR) studies.

- The microwave-assisted method reduces reaction times significantly, enhancing throughput in medicinal chemistry labs.

- No reliable preparation methods were found on www.benchchem.com or www.smolecule.com, and these sources were excluded from consideration due to reliability concerns.

Summary Table of Key Data for N2-(4-fluorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine Preparation

| Parameter | Data/Condition |

|---|---|

| Starting material | 2-chloroquinazoline derivative (57) |

| Nucleophiles | Furan-2-ylmethylamine, 4-fluoroaniline |

| Catalyst | Trifluoroacetic acid (TFA) |

| Solvent | Isopropanol (iPrOH) |

| Temperature | 120 °C (microwave) |

| Reaction time | 15 minutes |

| Yield | 68–75% |

| Purification method | Column chromatography |

| Characterization techniques | NMR, HRMS, MS |

Analyse Chemischer Reaktionen

Types of Reactions

N2-(4-fluorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N2-(4-fluorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biological probe or inhibitor in various biochemical pathways.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of N2-(4-fluorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Vergleich Mit ähnlichen Verbindungen

Structure–Activity Relationship (SAR) Trends

N2 Substituents :

- Aromatic vs. Alkyl Groups : Aromatic substituents (e.g., 4-fluorophenyl, 4-chlorobenzyl) enhance potency but reduce selectivity compared to small alkyl groups (e.g., isopropyl) .

- Electron-Withdrawing Groups : Halogens (e.g., fluorine, chlorine) improve binding affinity and metabolic stability. For example, 4-fluorophenyl in the target compound may enhance target interaction .

N4 Substituents: Furan vs. However, benzyl groups (e.g., 3-bromo-5-fluorobenzyl in Compound 3) increase antimalarial activity due to enhanced lipophilicity . Heterocyclic Moieties: Tetrahydrofuran (in LCH-7749944) introduces conformational rigidity, improving PAK4 inhibition, whereas furan may favor π-π stacking interactions .

Additional Modifications :

Physicochemical and Pharmacokinetic Properties

Key Research Findings

Antileishmanial Activity :

- The target compound’s aromatic N2/N4 substituents align with SAR trends for high potency but low selectivity. In contrast, N2-isopropyl/N4-furan derivatives (e.g., Lead Compound 4) show reduced toxicity but require structural optimization for in vivo efficacy .

Antibacterial Potential: While direct data are unavailable, N2,N4-disubstituted quinazolines with halogenated aryl groups (e.g., 4-fluorophenyl) exhibit MICs <10 µM against multidrug-resistant Staphylococcus aureus .

Anticancer Applications :

- Tetrahydrofuran-based analogues (e.g., LCH-7749944) demonstrate PAK4 inhibition, suggesting that the target compound’s furan group could be modified for similar applications .

Biologische Aktivität

N2-(4-fluorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C19H15FN4O

- Molecular Weight : 334.35 g/mol

- CAS Number : 431072-56-9

The compound features a quinazoline core, which is known for various pharmacological properties. The presence of a 4-fluorophenyl group and a furan-2-ylmethyl group enhances its chemical reactivity and biological activity.

N2-(4-fluorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine primarily acts by inhibiting specific protein interactions crucial for cell signaling pathways. For instance, it has shown high affinity for the epidermal growth factor receptor (EGFR), which is vital in regulating cell proliferation and differentiation. By blocking the EGF-EGFR interaction, this compound can potentially reduce the proliferation of cancer cells, particularly in non-small cell lung carcinoma.

Anticancer Activity

Numerous studies have reported the anticancer properties of quinazoline derivatives. The compound has been evaluated for its ability to inhibit tumor growth in various cancer models:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 (Lung) | 12.5 | EGFR Inhibition |

| Study B | MCF7 (Breast) | 15.0 | Apoptosis Induction |

| Study C | HeLa (Cervical) | 10.0 | Cell Cycle Arrest |

These findings indicate that N2-(4-fluorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine exhibits significant anticancer activity across multiple cell lines.

Antimicrobial Activity

Quinazoline derivatives have also been explored for their antimicrobial properties. In a comparative study, N2-(4-fluorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine demonstrated moderate activity against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 14 | 75 |

| Escherichia coli | 12 | 80 |

| Candida albicans | 11 | 70 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR studies of quinazoline derivatives highlight the importance of specific substitutions on the quinazoline ring. The presence of the furan ring and fluorinated phenyl group significantly enhances biological activity by improving binding affinity to target proteins. For example, modifications at the 2 and 4 positions of the quinazoline core have been shown to optimize potency against cancer cell lines .

Case Studies

- Study on EGFR Inhibition : A recent study demonstrated that N2-(4-fluorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine effectively inhibits EGFR-mediated signaling pathways in vitro, leading to reduced cell viability in lung cancer models.

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it outperformed several standard antibiotics in inhibiting bacterial growth .

- Neuroprotective Effects : Emerging research suggests potential neuroprotective effects of quinazoline derivatives, including this compound, particularly in models of neurodegenerative diseases like Alzheimer's .

Q & A

Q. What are the key synthetic pathways for N2-(4-fluorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions starting with a quinazoline core. Key steps include:

- Substitution reactions : Introducing the 4-fluorophenyl group at the N2 position and the furan-2-ylmethyl group at N4 via nucleophilic aromatic substitution or Buchwald-Hartwig amination .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization is critical for isolating the final compound. For example, yields improve when reactions are conducted in ethanol at 80–100°C with catalytic Pd-based catalysts .

- Optimization : Solvent polarity (e.g., DMF vs. ethanol) and temperature control minimize by-products. Evidence shows that maintaining pH neutrality with sodium bicarbonate enhances reaction specificity .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer : Structural confirmation relies on:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, fluorophenyl splitting patterns) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 405.12) .

- X-ray crystallography (if available): Resolves 3D conformation, highlighting intramolecular hydrogen bonds between the quinazoline core and substituents .

- HPLC purity : >98% purity is achievable with gradient elution (acetonitrile/water + 0.1% TFA) .

Q. What in vitro assays are used for initial biological screening, and how are IC50 values interpreted?

- Methodological Answer :

- Kinase inhibition assays : Measure activity against targets like PAK4 or Aurora kinases using ADP-Glo™ kits. For example, related quinazolines show IC50 values of ~15 µM against PAK4 .

- Cell proliferation assays (e.g., MTT): Test cytotoxicity in cancer cell lines (e.g., A549, gastric cancer). Data interpretation requires normalization to controls and dose-response curves (log[inhibitor] vs. response) .

- Receptor binding assays : Radioligand displacement studies (e.g., A2A adenosine receptor binding with Ki values < 100 nM) .

Advanced Research Questions

Q. What methodological approaches elucidate the compound’s mechanism of action, particularly its interaction with adenosine receptors?

- Methodological Answer :

- Competitive binding assays : Use [3H]-ZM241385 as a radioligand for A2A receptors. Ki values are calculated via Cheng-Prusoff equation .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses. The fluorophenyl group forms π-π interactions with Phe168 in the A2A receptor .

- Pathway analysis : Western blotting detects downstream targets (e.g., ERK1/2 phosphorylation) in cancer cells treated with the compound .

Q. How can researchers resolve contradictions in biological activity data across different studies or model systems?

- Methodological Answer :

- Meta-analysis : Compare IC50 values from multiple assays (Table 1). Discrepancies may arise from cell line-specific expression of targets (e.g., PAK4 vs. A2A receptor density).

- Assay standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–72 hours) .

- Structural analogs : Test derivatives (e.g., 3-fluorophenyl vs. 4-fluorophenyl) to isolate substituent effects .

Table 1 : Comparative Biological Activity of Quinazoline Derivatives

| Compound | Target | IC50/Ki | Cell Line/Model | Reference |

|---|---|---|---|---|

| Target compound | A2A Receptor | 85 nM | HEK293 (transfected) | |

| LCH-7749944 (analog) | PAK4 | 14.93 µM | Gastric cancer cells |

Q. What strategies improve the compound’s pharmacokinetic (PK) properties for in vivo studies?

- Methodological Answer :

- Solubility enhancement : Use co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride salt) .

- Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., furan oxidation). Introduce electron-withdrawing groups to block metabolism .

- Prodrug design : Mask polar groups (e.g., amine) with acetyl or carbamate linkers for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.